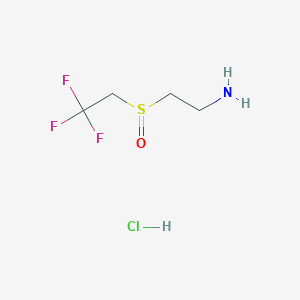

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride

Description

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an amino group, a sulfinyl group, and a trifluoromethyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethylsulfinyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3-10(9)2-1-8;/h1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPIERUEIONHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955498-37-9 | |

| Record name | 2-(2-aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanethiol and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the sulfinyl group.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Automated Processes: Implementing automated processes to ensure consistent reaction conditions and product quality.

Quality Control: Rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Acid-Base Reactions of the Amino Group

The primary amine group undergoes protonation/deprotonation depending on pH, influencing solubility and reactivity:

-

Protonation in acidic conditions : Forms a stable ammonium salt (as in the hydrochloride form).

-

Deprotonation in basic conditions : Generates a free amine, increasing nucleophilicity but reducing aqueous solubility .

Example :

Sulfinyl Group Reactivity

The sulfinyl moiety (S=O) participates in redox and nucleophilic substitution reactions:

Oxidation to Sulfone

Under strong oxidizing agents (e.g., H₂O₂, KMnO₄), the sulfinyl group oxidizes to a sulfone (SO₂):

This reactivity is analogous to sulfonamide catalysts in oxidative environments .

Reduction to Thioether

Reduction with agents like LiAlH₄ converts the sulfinyl group to a thioether (S-):

This mirrors hydrogenolysis pathways used in related trifluoroethylamine syntheses .

Nucleophilic Substitution at the Trifluoroethyl Group

The electron-withdrawing -CF₃ group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attack:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous base, heat | 2-(2-Aminoethanesulfinyl)ethanol |

| Halogen Exchange | HI or HBr (gas phase) | Substituted haloethanes |

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

-

At neutral pH : Stable in aqueous solutions for short durations.

-

At alkaline pH ( > 9 ) : Rapid degradation via sulfinyl group hydrolysis and amine oxidation .

-

Thermal decomposition : Above 80°C, cleavage of the sulfinyl-ethylene bond occurs, releasing SO₂ and volatile fluorocarbons .

Analytical Characterization

Key techniques for monitoring reactions include:

Scientific Research Applications

Overview

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is an organic compound notable for its unique chemical structure, which includes an amino group, a sulfinyl group, and a trifluoromethyl group. These features contribute to its versatility as an intermediate in various scientific applications, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis : This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the electronic properties of the molecules it helps to create, making it valuable in developing new materials and compounds with specific functionalities.

Biology

- Enzyme Mechanisms : Researchers utilize this compound to study enzyme mechanisms and protein interactions. The compound's ability to modulate biochemical pathways makes it an essential tool in understanding cellular processes.

- Protein Interaction Studies : It is employed in assays to investigate how proteins interact with various ligands and substrates, providing insights into biological functions and disease mechanisms.

Medicine

- Therapeutic Potential : The compound is under investigation for its potential therapeutic applications. It may act as a precursor for drug development, particularly in creating pharmaceuticals targeting specific biological pathways.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties, making it a candidate for further research in oncology.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used to manufacture specialty chemicals that require precise electronic and steric characteristics due to its unique trifluoromethyl group.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

- 2-Aminoethanesulfonyl fluoride hydrochloride

- 2-Aminoethanesulfonyl chloride

- 2-Aminoethanesulfonic acid

Uniqueness

Compared to similar compounds, 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Biological Activity

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C4H8ClF3N2O2S

- CAS Number: 1955498-37-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The sulfinyl group in the compound may play a critical role in modulating the activity of enzymes involved in metabolic pathways.

- Receptor Interaction: Preliminary studies suggest that it may bind to specific receptors, influencing cellular signaling pathways.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have shown that the compound can reduce inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect, highlighting its potential as a natural antioxidant.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels. This suggests its potential role in managing inflammatory responses.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Cell Signaling Pathways: Investigations into how the compound influences MAPK and NF-kB pathways are ongoing.

- Synergistic Effects: Research is also exploring potential synergistic effects when combined with other therapeutic agents.

Q & A

Basic: What are the optimal synthetic pathways and critical parameters for producing 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride?

Methodological Answer:

Synthesis involves multistep reactions, including ammoniation, sulfinylation, and hydrochlorination. Key parameters include:

- Temperature control : Maintain <5°C during ammoniation to prevent side reactions (e.g., over-alkylation) .

- Catalyst selection : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) to enhance sulfinyl group incorporation .

- Purification : Employ recrystallization in ethanol/water (3:1 v/v) to isolate high-purity hydrochloride salts (>98% by HPLC) .

Basic: What spectroscopic and chromatographic methods are recommended for structural validation?

Methodological Answer:

- NMR : Use ¹H/¹⁹F NMR to confirm sulfinyl (-SO-) and trifluoroethyl groups. ¹⁹F NMR shifts at δ -75 to -80 ppm indicate CF₃ group integrity .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 228.05 for [M+H]⁺) validates molecular formula .

- HPLC-PDA : C18 column (ACN/0.1% TFA gradient) to assess purity; retention time ~8.2 min .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, chemical-resistant lab coats, and FFP3 masks to prevent inhalation of hydrochloride aerosols .

- Ventilation : Conduct reactions in fume hoods with HEPA filters; monitor airborne particulates (<1 mg/m³) .

- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal; organic residues incinerated at >850°C .

Advanced: How can computational methods predict reactivity and stability under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at B3LYP/6-31G* level to model sulfinyl group reactivity. Predict nucleophilic attack sites via Fukui indices .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., pH 2–10) to identify degradation-prone bonds .

- Software Tools : Gaussian16 for energy minimization; VMD for visualizing reaction trajectories .

Advanced: How to resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Statistical DoE : Apply factorial design (e.g., 2³ matrix) to isolate variables (temperature, stoichiometry, catalyst) causing yield discrepancies .

- Comparative Analysis : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to eliminate batch-to-batch variability .

- Byproduct Identification : Use LC-MS/MS with collision-induced dissociation (CID) to trace unexpected adducts (e.g., sulfone derivatives) .

Advanced: What strategies optimize experimental design for studying degradation pathways?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-QTOF .

- Multivariate Analysis : Use principal component analysis (PCA) to correlate environmental factors (pH, light) with degradation rates .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track cleavage pathways via NMR .

Advanced: How to integrate experimental and computational data for mechanistic insights?

Methodological Answer:

- Hybrid Workflow : Combine experimental kinetics (e.g., Arrhenius plots) with transition state theory (TST) calculations to validate reaction mechanisms .

- Data Fusion : Use cheminformatics platforms (e.g., KNIME) to merge spectral data with DFT outputs, enabling real-time hypothesis testing .

- Feedback Loops : Refine computational models using experimental outliers (e.g., anomalous byproducts) to improve predictive accuracy .

Advanced: What methodologies assess environmental impact during disposal or accidental release?

Methodological Answer:

- Ecotoxicology Assays : Test acute toxicity using Daphnia magna (LC₅₀ < 10 mg/L indicates high hazard) .

- Soil Mobility Studies : Conduct column chromatography with artificial soil to measure leaching potential (Koc values >500 mL/g suggest low mobility) .

- Biodegradation Screening : Use OECD 301F test to quantify microbial degradation rates under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.